Reduction in Nocturnal and Severe Hypoglycemia vs. Insulin Glargine U100 in Type 2 Diabetes: The SWITCH 2 Randomized Trial
In the SWITCH 2 randomized, double-blind, treat-to-target crossover trial (n=721 adults with type 2 diabetes and ≥1 hypoglycemia risk factor), insulin degludec demonstrated a 30% reduction in overall symptomatic hypoglycemia and a 42% reduction in nocturnal symptomatic hypoglycemia compared with insulin glargine U100 during the 16-week maintenance period [1]. The rate of overall symptomatic hypoglycemia was 185.6 episodes/100 patient-years (PYE) for degludec vs. 265.4 episodes/100 PYE for glargine U100 (rate ratio 0.70, 95% CI 0.61-0.80, p<0.001). Nocturnal symptomatic hypoglycemia rates were 55.2 vs. 93.6 episodes/100 PYE (rate ratio 0.58, 95% CI 0.46-0.74, p<0.001).
| Evidence Dimension | Nocturnal symptomatic hypoglycemia rate |
|---|---|
| Target Compound Data | 55.2 episodes/100 PYE |
| Comparator Or Baseline | Insulin glargine U100: 93.6 episodes/100 PYE |
| Quantified Difference | Rate ratio 0.58 (95% CI 0.46-0.74); p<0.001 |
| Conditions | SWITCH 2 trial; 16-week maintenance period; type 2 diabetes; treat-to-target design |
Why This Matters
Nocturnal hypoglycemia is a major barrier to insulin intensification and a key driver of patient anxiety and treatment discontinuation; a 42% rate reduction directly supports degludec selection for hypoglycemia-vulnerable populations.
- [1] Wysham C, Bhargava A, Chaykin L, et al. Effect of Insulin Degludec vs Insulin Glargine U100 on Hypoglycemia in Patients With Type 2 Diabetes: The SWITCH 2 Randomized Clinical Trial. JAMA. 2017;318(1):45-56. View Source
